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Compound of Interest

Compound Name:
2-bromo-N,N-

dimethylbenzenesulfonamide

Cat. No.: B1591715 Get Quote

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-bromo-N,N-
dimethylbenzenesulfonamide

Core Molecular Profile and Physicochemical
Properties
2-bromo-N,N-dimethylbenzenesulfonamide is a substituted aromatic sulfonamide that

serves as a valuable intermediate. Its structure features a benzene ring ortho-substituted with a

bromine atom and a dimethylsulfonamide group. This specific arrangement of functional groups

dictates its reactivity, making it a key substrate for advanced cross-coupling reactions.

The benzenesulfonamide scaffold is a well-established pharmacophore found in a wide array of

clinically significant drugs, exhibiting activities from antibacterial to anticancer.[1] The

sulfonamide moiety (-SO₂NH-) can function as a zinc-binding group, which is crucial for the

inhibition of metalloenzymes like carbonic anhydrases.[2] The presence of the bromine atom at

the ortho position provides a reactive handle for carbon-carbon and carbon-nitrogen bond

formation, enabling the synthesis of complex molecular architectures.

Table 1: Physicochemical Data for 2-bromo-N,N-dimethylbenzenesulfonamide
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Property Value Source

CAS Number 65000-13-7 [3]

Molecular Formula C₈H₁₀BrNO₂S [3]

Molecular Weight 264.14 g/mol [3]

MDL Number MFCD07368229 [3]

Note: Experimental data such as melting point, boiling point, and solubility for this specific

compound are not widely reported in publicly available literature. Researchers should

determine these properties empirically for their specific lots.

Synthesis and Purification Protocol
The synthesis of 2-bromo-N,N-dimethylbenzenesulfonamide is typically achieved via a

straightforward nucleophilic substitution reaction between 2-bromobenzenesulfonyl chloride

and dimethylamine. The choice of base and solvent is critical for achieving high yield and

purity.

Experimental Protocol: Synthesis
This protocol is a general method adapted from standard procedures for the synthesis of N-

substituted benzenesulfonamides.[1]

Reaction Setup: To a solution of dimethylamine (2.0 M in THF, 1.2 equivalents) in a suitable

solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C under an inert

atmosphere (e.g., nitrogen or argon), add a solution of 2-bromobenzenesulfonyl chloride (1.0

equivalent) in the same solvent dropwise.

Expertise & Experience Insight: Conducting the reaction at 0 °C is crucial to control the

exothermicity of the reaction between the highly reactive sulfonyl chloride and the amine.

The use of an excess of the amine or a non-nucleophilic base (e.g., triethylamine) is

necessary to neutralize the HCl generated in situ, preventing the protonation of the

starting amine and driving the reaction to completion.
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Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-

12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the

starting sulfonyl chloride is consumed.[1]

Workup: Upon completion, quench the reaction with water. Transfer the mixture to a

separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1

M HCl (to remove excess amine), saturated sodium bicarbonate solution (to remove residual

acid), and brine.[4]

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate the solvent under reduced pressure using a rotary evaporator. The resulting

crude product can be purified by column chromatography on silica gel or by recrystallization

from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure 2-bromo-N,N-
dimethylbenzenesulfonamide.

Workflow Visualization
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Caption: General workflow for the synthesis and purification of 2-bromo-N,N-
dimethylbenzenesulfonamide.

Spectroscopic Characterization
While a publicly available, verified spectrum for 2-bromo-N,N-dimethylbenzenesulfonamide
is not readily found, its structure allows for predictable spectroscopic signatures.

¹H NMR: The spectrum is expected to show signals in the aromatic region (approx. 7.5-8.0

ppm) corresponding to the four protons on the disubstituted benzene ring. These protons will

exhibit complex splitting patterns (doublets, triplets, or multiplets) due to coupling with each

other. A singlet corresponding to the six protons of the two N-methyl groups will appear in the

upfield region (approx. 2.7-3.0 ppm).

¹³C NMR: The spectrum will show six distinct signals for the aromatic carbons, including one

signal for the carbon atom bonded to the bromine (C-Br) and another for the carbon bonded

to the sulfonamide group (C-S). An additional signal will be present for the N-methyl carbons.

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for

the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in

~1:1 natural abundance). High-resolution mass spectrometry (HRMS) can be used to

confirm the elemental composition.[5]

Chemical Reactivity and Synthetic Utility
The primary utility of 2-bromo-N,N-dimethylbenzenesulfonamide in synthesis stems from the

reactivity of the carbon-bromine bond. This aryl bromide is an excellent substrate for palladium-

catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond

formation.[6]

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by

coupling aryl halides with amines.[6][7] 2-bromo-N,N-dimethylbenzenesulfonamide can be

coupled with a wide variety of primary and secondary amines to generate ortho-amino-N,N-

dimethylbenzenesulfonamide derivatives, which are important scaffolds in medicinal chemistry.
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General Protocol: Buchwald-Hartwig Amination

Reagent Assembly: In a glovebox or under an inert atmosphere, charge a reaction vessel

with a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g.,

BINAP, XPhos), and a strong base (e.g., NaOt-Bu or Cs₂CO₃).[7][8]

Reaction Mixture: Add 2-bromo-N,N-dimethylbenzenesulfonamide (1.0 eq), the desired

amine (1.1-1.5 eq), and an anhydrous solvent (e.g., toluene or dioxane).[9]

Reaction Conditions: Heat the mixture, typically between 80-110 °C, and monitor by TLC or

LC-MS until the starting material is consumed.

Workup and Purification: After cooling, the reaction is typically filtered through a pad of celite

to remove palladium residues, followed by an aqueous workup and purification by column

chromatography.

Causality Insight: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are

required to facilitate both the oxidative addition of the aryl bromide to the Pd(0) center and the

final reductive elimination step that forms the C-N bond and regenerates the active catalyst.[7]

[10] The strong base is essential for deprotonating the amine, making it a more potent

nucleophile for coordination to the palladium center.[7][8]
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Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
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The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by

reacting an organohalide with an organoboron species, such as a boronic acid or boronic ester.

[11][12] This reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups at

the 2-position of the benzenesulfonamide core.

General Protocol: Suzuki-Miyaura Coupling

Reagent Assembly: To a reaction vessel, add 2-bromo-N,N-dimethylbenzenesulfonamide
(1.0 eq), the boronic acid or ester partner (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄

or Pd(OAc)₂), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).[13][14]

Reaction Mixture: Add a solvent system, which can be a single organic solvent like dioxane

or THF, or a biphasic mixture such as toluene/water.[11]

Reaction Conditions: Heat the mixture under an inert atmosphere until the starting aryl

bromide is consumed, as monitored by TLC or LC-MS.

Workup and Purification: After cooling, perform an aqueous workup. Separate the organic

layer, dry, and concentrate. Purify the crude product by column chromatography or

recrystallization.

Causality Insight: The base plays a crucial role in the Suzuki coupling. It activates the

organoboron species by forming a more nucleophilic "ate" complex, which facilitates the

transmetalation step—the transfer of the organic group from boron to palladium.[12][13] The

choice of solvent and base must be compatible with the stability of the boronic acid and any

other functional groups present.[11]
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-bromo-N,N-dimethylbenzenesulfonamide is

not readily available, data from closely related compounds such as 4-bromo-N,N-
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dimethylbenzenesulfonamide and other brominated aryl sulfonamides suggest that standard

laboratory precautions should be observed.[15]

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab

coat, and chemical-resistant gloves.

Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume

hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[15]

First Aid: In case of skin contact, wash off with soap and plenty of water. In case of eye

contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

If swallowed, rinse mouth with water and consult a physician.[16]

Storage: Keep the container tightly closed in a dry and well-ventilated place.[15]

Researchers must consult the specific SDS provided by the supplier before handling this

chemical.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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